molecular formula C8H7FN2 B2510414 5-Fluoro-2-(methylamino)benzonitrile CAS No. 1368967-21-8

5-Fluoro-2-(methylamino)benzonitrile

Cat. No.: B2510414
CAS No.: 1368967-21-8
M. Wt: 150.156
InChI Key: BPCRUEPTQWYLFX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methylamino)benzonitrile typically involves the following steps:

    Nitration: The starting material, 5-fluoro-2-nitrobenzonitrile, is prepared by nitration of 5-fluorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: The nitro group in 5-fluoro-2-nitrobenzonitrile is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: The resulting 5-fluoro-2-aminobenzonitrile is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methylamino)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylamino group can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the fluorine atom.

    Oxidation and Reduction Reactions: Corresponding imines or amines.

    Coupling Reactions: More complex aromatic compounds.

Scientific Research Applications

5-Fluoro-2-(methylamino)benzonitrile is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Drug Discovery: In the development of new drugs targeting specific biological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methylamino group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-aminobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.

    2-(Methylamino)benzonitrile: Lacks the fluorine atom, which can influence its chemical properties and biological activity.

    5-Fluoro-2-(dimethylamino)benzonitrile:

Uniqueness

5-Fluoro-2-(methylamino)benzonitrile is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-fluoro-2-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCRUEPTQWYLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368967-21-8
Record name 5-fluoro-2-(methylamino)benzonitrile
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